

# Enarodustat's Off-Target Effects: A Technical Examination of Preliminary Findings

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## Compound of Interest

Compound Name: Enarodustat

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## Introduction

**Enarodustat** (JTZ-951) is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Its primary mechanism of action involves the inhibition of HIF-PH enzymes, leading to the stabilization of HIF- $\alpha$  and subsequent upregulation of erythropoietin (EPO) and genes involved in iron metabolism.[3] This mimics the natural physiological response to hypoxia.[3] While the on-target effects of **enarodustat** are well-characterized, a thorough understanding of its potential off-target activities is crucial for a comprehensive safety and risk-benefit assessment. This technical guide summarizes the available quantitative data from preliminary studies on the potential off-target effects of **enarodustat**, provides detailed methodologies for key experiments, and visualizes relevant biological pathways and experimental workflows.

## On-Target and Off-Target Activity Profile

The following tables present a summary of the quantitative data available for **enarodustat**'s activity against its intended targets (HIF-PH enzymes) and potential off-target molecules.

### Table 1: On-Target Potency of Enarodustat

Target	Assay Type	Value	Reference
HIF-PH1	Enzyme Inhibition (Ki)	0.016 $\mu$ M	
HIF-PH2	Enzyme Inhibition (Ki)	0.061 $\mu$ M	
HIF-PH3	Enzyme Inhibition (Ki)	0.101 $\mu$ M	
PHD2	Enzyme Inhibition (IC50)	0.22 $\mu$ M	
EPO Release	Cell-based (EC50)	5.7 $\mu$ M	

**Table 2: Investigated Off-Target Activities of Enarodustat**

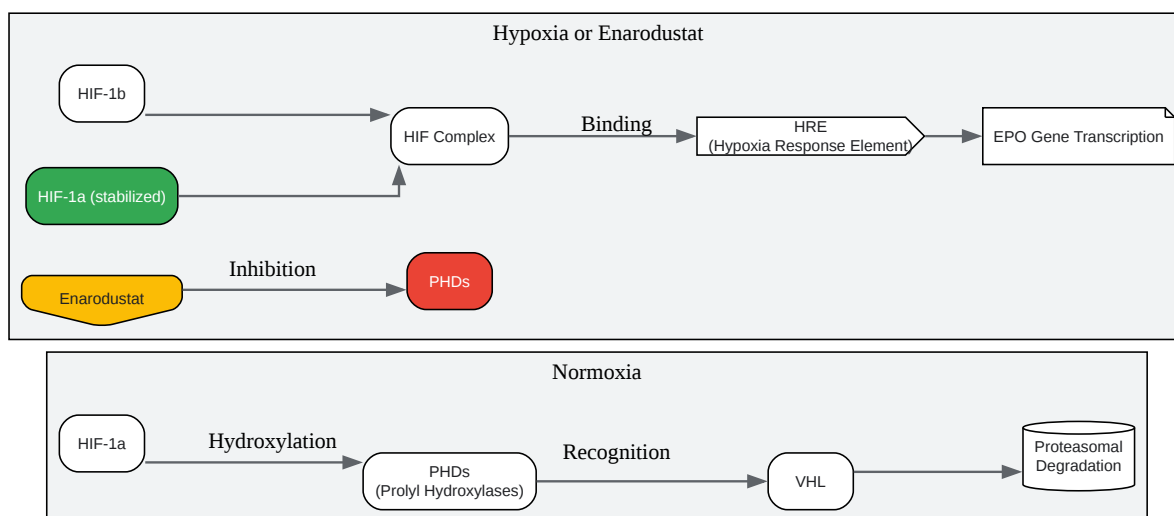
Potential Off-Target	Assay Type	Value (IC50)	Reference
$\gamma$ -butyrobetaine hydroxylase (BBOX)	Enzyme Inhibition	$\sim$ 0.10 $\mu$ M	[4][5]
Cytochrome P450 Isoforms (various)	Enzyme Inhibition	> 100 $\mu$ M	
hERG Channel	Channel Inhibition	> 100 $\mu$ M	

It is important to note that comprehensive, publicly available data from broad off-target screening panels (e.g., kinase panels, receptor binding assays) for **enarodustat** have not been identified in the current literature. The available information suggests a favorable selectivity profile, with a notable exception being the inhibition of  $\gamma$ -butyrobetaine hydroxylase (BBOX).

## Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

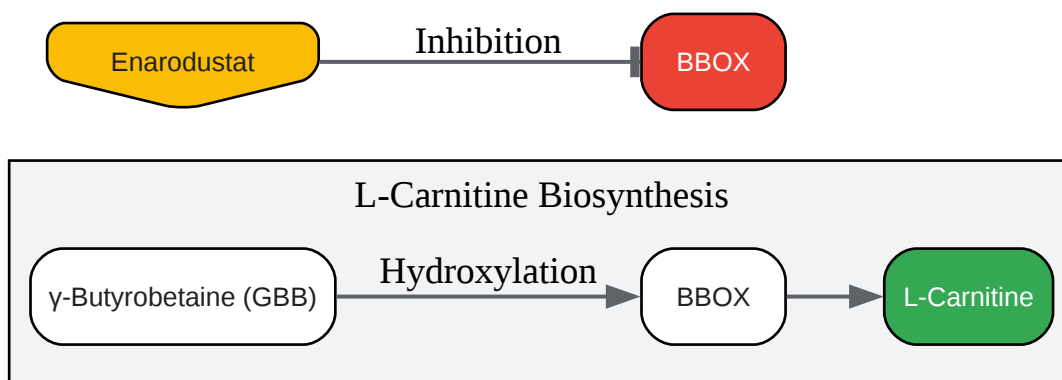
## Mechanism of Action: HIF-1 $\alpha$ Stabilization



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Caption: **Enarodustat** inhibits PHDs, preventing HIF-1 $\alpha$  degradation and promoting EPO gene transcription.

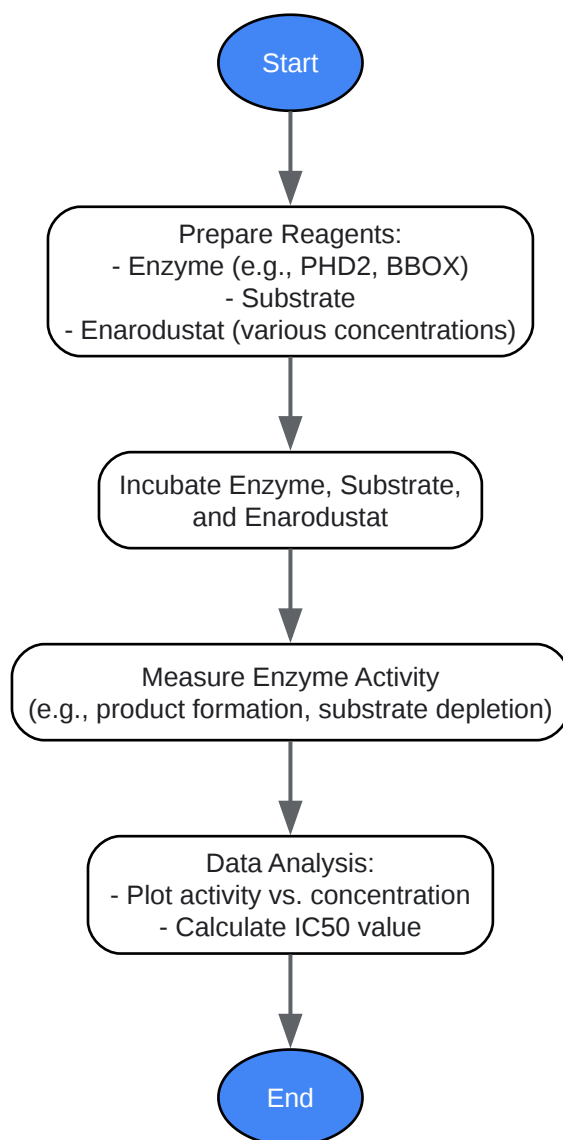
## Potential Off-Target Pathway: BBOX Inhibition



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Caption: **Enarodustat** has been shown to inhibit BBOX, the final enzyme in L-carnitine biosynthesis.

## Experimental Workflow: In Vitro Enzyme Inhibition Assay



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Caption: A generalized workflow for determining the IC<sub>50</sub> of **enarodustat** against a target enzyme.

## Detailed Methodologies

While full, detailed experimental protocols are proprietary to the conducting laboratories, the following sections outline the general methodologies used in the key preclinical studies based on the available literature.

## HIF-PH Enzyme Inhibition Assay

- Objective: To determine the inhibitory potency ( $K_i$ ) of **enarodustat** against human HIF-PH isoforms 1, 2, and 3.
- General Protocol:
  - Recombinant human HIF-PH1, -PH2, and -PH3 enzymes were used.
  - A synthetic peptide corresponding to the hydroxylation site of HIF-1 $\alpha$  was used as a substrate.
  - The assay was performed in the presence of co-factors Fe(II) and 2-oxoglutarate.
  - **Enarodustat** was serially diluted to various concentrations.
  - The rate of 2-oxoglutarate consumption or the formation of the hydroxylated peptide product was measured, typically using mass spectrometry or a coupled enzyme assay.
  - Inhibition constants ( $K_i$ ) were calculated using appropriate enzyme kinetic models.

## Cell-Based EPO Release Assay

- Objective: To determine the functional potency ( $EC_{50}$ ) of **enarodustat** in inducing EPO production in a cellular context.
- General Protocol:
  - Human hepatoma cells (e.g., Hep3B), which endogenously express EPO, were cultured under standard conditions.
  - Cells were treated with a range of concentrations of **enarodustat**.

- After a defined incubation period (e.g., 24 hours), the cell culture supernatant was collected.
- The concentration of secreted EPO in the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).
- The EC50 value, representing the concentration of **enarodustat** that elicits a half-maximal EPO response, was determined by fitting the dose-response data to a sigmoidal curve.

## BBOX Enzyme Inhibition Assay

- Objective: To assess the off-target inhibitory activity of **enarodustat** against  $\gamma$ -butyrobetaine hydroxylase.
- General Protocol:
  - Recombinant human BBOX enzyme was utilized.
  - $\gamma$ -butyrobetaine (GBB) was used as the substrate, with 2-oxoglutarate and Fe(II) as co-factors.
  - **Enarodustat** was tested at various concentrations.
  - The reaction was initiated, and after a set incubation time, the formation of L-carnitine was measured.
  - Product quantification was likely performed using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
  - The IC50 value was calculated from the dose-response curve of **enarodustat**'s inhibition of BBOX activity.<sup>[4]</sup>

## CYP450 and hERG Inhibition Assays

- Objective: To evaluate the potential for drug-drug interactions and cardiac liability.
- General Protocol:

- CYP Inhibition: Commercially available recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2C9, etc.) were used with specific probe substrates. The formation of the metabolite was measured in the presence and absence of various concentrations of **enarodustat** to determine the IC<sub>50</sub>.
- hERG Inhibition: The effect of **enarodustat** on the human ether-à-go-go-related gene (hERG) potassium channel was likely assessed using automated patch-clamp electrophysiology on a stable cell line expressing the hERG channel. The IC<sub>50</sub> was determined by measuring the reduction in hERG tail current at different concentrations of **enarodustat**.

## Discussion of Off-Target Findings

The available preliminary data on **enarodustat**'s off-target effects suggest a generally selective profile. The lack of significant inhibition of major CYP450 enzymes and the hERG channel at concentrations up to 100  $\mu$ M is a positive indicator for a low potential for clinically relevant drug-drug interactions and cardiac-related adverse events.

The most notable off-target activity identified to date is the inhibition of BBOX with an IC<sub>50</sub> of approximately 0.10  $\mu$ M.<sup>[4][5]</sup> BBOX is the enzyme responsible for the final step in the biosynthesis of L-carnitine, a molecule essential for the transport of long-chain fatty acids into the mitochondria for  $\beta$ -oxidation. Inhibition of BBOX could potentially lead to decreased L-carnitine levels, which may have implications for cellular energy metabolism, particularly in tissues with high energy demands such as cardiac and skeletal muscle. The clinical significance of this finding for **enarodustat** is yet to be fully elucidated.

The pleiotropic effects of HIF stabilization are a consideration for the entire class of HIF-PH inhibitors. One such effect is the potential for increased expression of vascular endothelial growth factor (VEGF), which could theoretically promote angiogenesis and tumor growth. Preclinical studies with **enarodustat** have shown that while high doses can increase plasma VEGF, this did not translate into increased retinal VEGF mRNA or tumor growth in animal models.<sup>[6]</sup>

The most frequently reported adverse events in long-term clinical studies of **enarodustat** include viral upper respiratory tract infection, contusion, and diarrhea.<sup>[7]</sup> These events are generally not indicative of a specific off-target pharmacology.

## Conclusion

Based on the currently available preliminary studies, **enarodustat** demonstrates a high degree of selectivity for its intended targets, the HIF-PH enzymes. The primary off-target activity of potential clinical interest is the inhibition of BBOX. Further research is warranted to fully understand the long-term consequences of BBOX inhibition in the context of **enarodustat** therapy. The lack of broad, publicly available off-target screening panel data represents a current knowledge gap. As with any novel therapeutic agent, continued pharmacovigilance and further research will be essential to fully characterize the off-target profile of **enarodustat**. The clinical safety data gathered to date has been favorable, suggesting that at therapeutic doses, the on-target benefits of **enarodustat** in treating anemia of CKD outweigh the currently identified off-target risks.<sup>[1][2][7][8][9][10][11]</sup>

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